molecular formula C18H23ClN2O3 B5341495 2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5341495
M. Wt: 350.8 g/mol
InChI Key: VKLFNEXIMCAJHB-UHFFFAOYSA-N
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Description

2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenylethylamino group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves the reaction of 1-phenylethylamine with substituted phenols. The process begins with the formation of an intermediate compound through the reaction of 1-phenylethylamine with a methoxy-substituted phenol. This intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The phenylethylamino group can be reduced to form secondary amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the phenylethylamino group can produce secondary amines.

Scientific Research Applications

2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylethylamino group can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of both the acetamide and phenylethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-methoxy-6-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3.ClH/c1-13(14-7-4-3-5-8-14)20-11-15-9-6-10-16(22-2)18(15)23-12-17(19)21;/h3-10,13,20H,11-12H2,1-2H3,(H2,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFNEXIMCAJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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